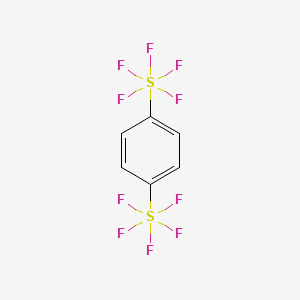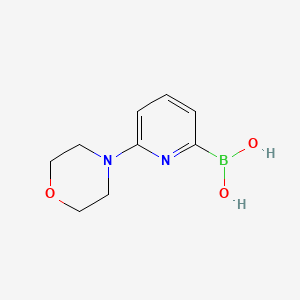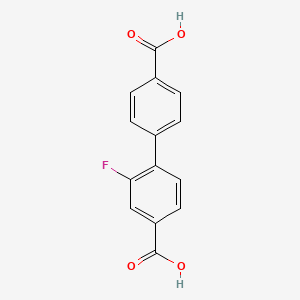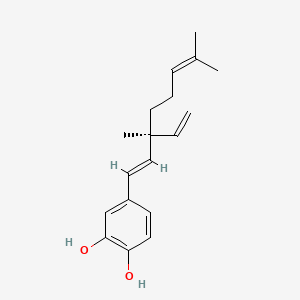
3-ヒドロキシバクチオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxybakuchiol is a natural product found in Cullen corylifolium . It is an electron transport chain (ETC) inhibitor and has antitumor activity, inducing tumor cell apoptosis . It also has moderate inhibitory activity against α-glucosidase .
Synthesis Analysis
While specific synthesis methods for 3-Hydroxybakuchiol were not found in the search results, there are various chemical routes and late-stage functionalization (LSF) approaches for bakuchiol and its derivatives . The construction of its carbon tetra alkylated stereocenter is a key step in the total synthesis .
Molecular Structure Analysis
The molecular formula of 3-Hydroxybakuchiol is C18H24O2 . Its structure includes a carbon tetra alkylated stereocenter .
Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxybakuchiol is 272.4 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 6 .
科学的研究の応用
糖尿病治療
3-ヒドロキシバクチオールは、その潜在的な抗糖尿病効果について研究されています {svg_1}. 研究者らは、その潜在的な標的と分子メカニズムを探求するために、バイオインフォマティクス分析と細胞実験を実施しました {svg_2}. 彼らは、3-ヒドロキシバクチオールと糖尿病の260個の共通の標的を発見しました。これらの標的は、主にMAPKシグナル伝達経路、PI3K-Aktシグナル伝達経路、および内分泌抵抗性に関連していました {svg_3}. 細胞実験では、3-ヒドロキシバクチオールはHepG2細胞とC2C12細胞におけるグルコース取り込みを促進し、糖新生を抑制しました {svg_4}. これは、PI3K-Akt経路の調節を通じて、グルコース代謝の改善をもたらしました {svg_5}.
分子ドッキング研究
分子ドッキング研究は、3-ヒドロキシバクチオールと糖尿病の治療で同定されたコアターゲットとの間の強い結合能力を確認しました {svg_6}. これらのコアターゲットには、HSP90AA1、AKT1、SRC、およびMAPK1が含まれます {svg_7}.
薬理効果
3-ヒドロキシバクチオールが糖尿病に与える薬理効果は、この疾患に対する有望な治療オプションとしての可能性を示唆しています {svg_8}. これは、バイオインフォマティクス分析と細胞実験の結果に基づいています {svg_9}.
投与量研究
3-ヒドロキシバクチオールのさまざまな投与量の効力を理解するための研究も行われました {svg_10}. たとえば、細胞はグループに分けられ、低用量または高用量の3-ヒドロキシバクチオールで処理されました {svg_11}. これらの研究の結果は、治療的応用のために最適な投与量を決定するのに役立ちます {svg_12}.
ケミカルバイオロジーアプリケーション
3-ヒドロキシバクチオールは、そのケミカルバイオロジーアプリケーションについて研究されています {svg_13}. これには、その構造的特徴、単離方法、さまざまな化学経路、および後期機能化(LSF)アプローチの理解が含まれます {svg_14}.
天然物研究
3-ヒドロキシバクチオールは、クサネム属植物(Psoralea corylifolia)から抽出された天然物です {svg_15}. それは、抗がん、抗酸化、エストロゲン様、抗菌、肝保護、ヒトカルボキシルエステラーゼ2(hCE2)阻害、免疫抑制活性など、さまざまな生物学的特性を促進することが認識されています {svg_16}. さらに、レチノールのような機能性を持つため、スキンケアの世界で大きな関心を集めています {svg_17}.
作用機序
Safety and Hazards
将来の方向性
Bakuchiol, from which 3-Hydroxybakuchiol is derived, has been reported to possess a broad range of biological and pharmacological properties and is considered a leading biomolecule . It is highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications . This suggests potential for further development, application, and research of 3-Hydroxybakuchiol.
特性
IUPAC Name |
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3/b12-10+/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCOGVKHHAUBK-NCUBBLFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)/C=C/C1=CC(=C(C=C1)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is 3-hydroxybakuchiol and where is it found?
A1: 3-hydroxybakuchiol is a meroterpene naturally found in the resinous exudate of the Psoralea glandulosa plant, also known as culen [, , ]. It has also been isolated from the seeds of Psoralea corylifolia [, , ].
Q2: Does 3-hydroxybakuchiol exhibit any activity against fungi?
A2: Yes, research suggests that 3-hydroxybakuchiol demonstrates antiphytopathogenic activity. In particular, it has shown efficacy in inhibiting the mycelial growth of Botrytis cinerea [, ].
Q3: What is the potential of 3-hydroxybakuchiol in managing diabetes?
A3: While research is ongoing, in vitro studies indicate that 3-hydroxybakuchiol exhibits strong inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation []. This suggests potential therapeutic applications for diabetes management.
Q4: Has the synthesis of 3-hydroxybakuchiol been achieved?
A4: Yes, a stereoselective synthesis of (±)-3-hydroxybakuchiol has been accomplished using a convergent approach involving Peterson olefination [, , ].
Q5: How does 3-hydroxybakuchiol compare to bakuchiol in terms of biological activity?
A7: Both 3-hydroxybakuchiol and its structural analogue, bakuchiol, have been investigated for various biological activities. While both demonstrate some degree of antifungal and enzyme inhibitory properties, their potency and target selectivity appear to differ [, ]. More comparative studies are needed to fully understand their distinct pharmacological profiles.
Q6: Are there any known derivatives of 3-hydroxybakuchiol and their biological activities?
A8: Research has identified and characterized derivatives of 3-hydroxybakuchiol, including Δ1,3-hydroxybakuchiol and Δ3,2-hydroxybakuchiol [, ]. These derivatives, along with 3-hydroxybakuchiol, have been studied for their inhibitory effects on antigen-induced degranulation in RBL-2H3 cells, suggesting potential anti-inflammatory or anti-allergic properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

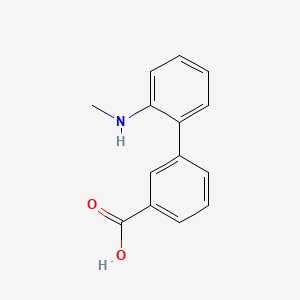
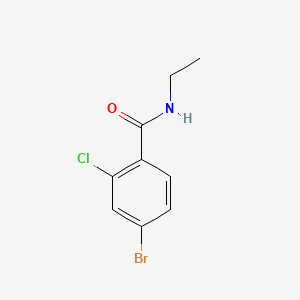

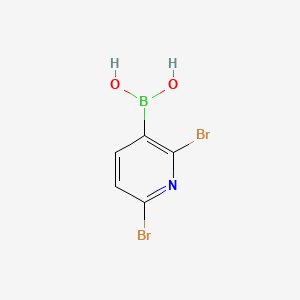
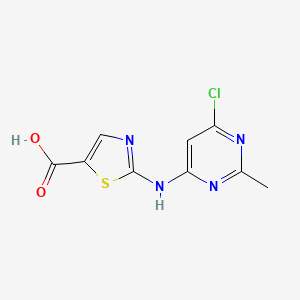
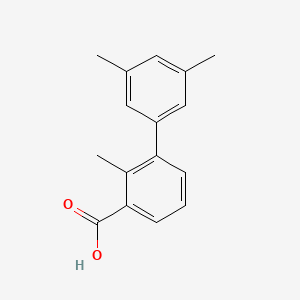
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)
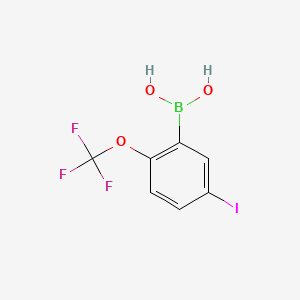
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)
